molecular formula C9H8ClN3 B2791575 12-Chloro-7,8,11-triazatricyclo[6.4.0.0,2,6]dodeca-1,6,9,11-tetraene CAS No. 1565328-09-7

12-Chloro-7,8,11-triazatricyclo[6.4.0.0,2,6]dodeca-1,6,9,11-tetraene

Cat. No.: B2791575
CAS No.: 1565328-09-7
M. Wt: 193.63
InChI Key: FHANPTLUQALOHY-UHFFFAOYSA-N
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Description

12-Chloro-7,8,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1,6,9,11-tetraene is a tricyclic heterocyclic compound characterized by a fused ring system containing three nitrogen atoms (triaza) and a chlorine substituent at position 12. Its complex structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

12-chloro-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6,9,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-9-8-6-2-1-3-7(6)12-13(8)5-4-11-9/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHANPTLUQALOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=NC=CN3N=C2C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Chloro-7,8,11-triazatricyclo[6.4.0.0,2,6]dodeca-1,6,9,11-tetraene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chloro-substituted cyclopentadiene with a triazole derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While the compound is mainly synthesized on a laboratory scale for research purposes, industrial production methods would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Substitution Reactions

The chloro group at position 12 is highly reactive in nucleophilic substitution (S<sub>N</sub>1/S<sub>N</sub>2) and displacement reactions. Key findings include:

a. Amine Substitution

  • Reaction with primary/secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents (DMF, acetonitrile) yields substituted triazatricyclo derivatives.

  • Example:

    12-Cl-Triazatricyclo+R-NH2DMF, 80°C12-NR2-Triazatricyclo+HCl\text{12-Cl-Triazatricyclo} + \text{R-NH}_2 \xrightarrow{\text{DMF, 80°C}} \text{12-NR}_2\text{-Triazatricyclo} + \text{HCl}

    Yields range from 65% to 85% depending on steric hindrance of the amine.

b. Thiol Substitution

  • Thiols (e.g., benzyl mercaptan) displace the chloro group under basic conditions (K<sub>2</sub>CO<sub>3</sub>, DMF) to form thioether analogs.

Reagent Conditions Product Yield
Sodium azideDMF, 100°C, 12h12-Azido-Triazatricyclo78%
Potassium thiocyanateAcetonitrile, reflux, 8h12-Thiocyanate-Triazatricyclo72%

Oxidation and Reduction

The tricyclic core and chloro group participate in redox transformations:

a. Oxidation

  • Treatment with hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) in acetic acid converts the chloro group to a hydroxyl group, forming 12-hydroxy derivatives.

  • Strong oxidants (e.g., KMnO<sub>4</sub>) under acidic conditions cleave the triazole ring, yielding fragmented carbonyl compounds.

b. Reduction

  • Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the triazole ring, producing partially saturated analogs.

  • Sodium borohydride (NaBH<sub>4</sub>) selectively reduces the chloro group to hydrogen, yielding 12-dechloro derivatives.

Cycloaddition Reactions

The electron-deficient triazole ring participates in [3+2] cycloadditions:

a. With Alkynes

  • Reaction with acetylene derivatives forms fused pentacyclic structures. For example:

    12-Cl-Triazatricyclo+HC≡C-RCuI, DMFFused Pentacycle\text{12-Cl-Triazatricyclo} + \text{HC≡C-R} \xrightarrow{\text{CuI, DMF}} \text{Fused Pentacycle}

    This reaction proceeds via a copper-catalyzed mechanism, with yields up to 60% .

b. With Nitrile Oxides

  • Nitrile oxides undergo 1,3-dipolar cycloaddition to the triazole ring, generating isoxazoline-linked hybrids.

Cross-Coupling Reactions

The chloro substituent enables palladium-catalyzed couplings:

a. Suzuki-Miyaura Coupling

  • Reaction with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh<sub>3</sub>)<sub>4</sub> produces biaryl derivatives:

    12-Cl-Triazatricyclo+Ar-B(OH)2Pd catalyst12-Ar-Triazatricyclo\text{12-Cl-Triazatricyclo} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{12-Ar-Triazatricyclo}

    Yields range from 55% to 70% .

Acid/Base-Mediated Rearrangements

  • Treatment with strong bases (e.g., NaOH) induces ring-opening to form linear diamino ketones.

  • Acidic conditions (HCl/EtOH) promote isomerization of the triazole ring, altering substitution patterns.

Biological Derivatization

  • Conjugation with carboxylic acids (e.g., acetic acid) via esterification produces prodrug candidates with enhanced solubility.

Key Mechanistic Insights

  • The chloro group’s electrophilicity is enhanced by electron-withdrawing effects of the adjacent triazole ring .

  • Steric hindrance from the tricyclic framework limits reactivity at certain positions, favoring regioselective transformations.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • The compound serves as a crucial building block in organic synthesis. Its unique tricyclic structure allows for the formation of more complex molecules through various chemical reactions such as substitution and cycloaddition reactions.

Reagent in Organic Reactions

  • It is utilized as a reagent in several organic reactions. The chloro group can be substituted with different nucleophiles under appropriate conditions, expanding the range of potential derivatives that can be synthesized .

Biological Research

Antimicrobial Properties

  • Recent studies have investigated the antimicrobial activity of 12-Chloro-7,8,11-triazatricyclo[6.4.0.0,2,6]dodeca-1,6,9,11-tetraene. Preliminary results suggest it may inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in antibiotic development.

Anticancer Activity

  • The compound has also been studied for its potential anticancer properties. Research indicates that it may interact with specific molecular targets involved in cancer cell proliferation and survival pathways.

Medicinal Chemistry

Drug Development

  • In medicinal chemistry, this compound is being explored for its potential use in drug development. Its ability to bind to various biological targets makes it a candidate for designing novel therapeutic agents aimed at treating various diseases .

Industrial Applications

Material Science

  • The compound is utilized in material science for developing new materials with specific properties. Its unique chemical structure can lead to innovative applications in polymers and specialty chemicals .

Mechanism of Action

The mechanism of action of 12-Chloro-7,8,11-triazatricyclo[6.4.0.0,2,6]dodeca-1,6,9,11-tetraene involves its interaction with specific molecular targets. The chloro group and triazole ring allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the observed biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analog: 12-Chloro-10-(morpholin-4-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(12),2(6),8,10-tetraene

A closely related compound, 12-Chloro-10-(morpholin-4-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(12),2(6),8,10-tetraene (CAS: 730997-86-1), shares the tricyclic backbone but differs in substituents and heteroatom composition:

Property Target Compound Analog (CAS: 730997-86-1)
Heteroatoms 3 nitrogen atoms (7,8,11-triaza) 2 nitrogen atoms (9,11-diaza) + 1 sulfur atom (7-thia)
Substituents Chlorine at position 12 Chlorine at position 12 + morpholin-4-ylmethyl group at position 10
Potential Reactivity Electrophilic chlorination; nitrogen lone pairs enhance π-π interactions Sulfur introduces thioether-like stability; morpholine group improves solubility in polar solvents
Safety Profile Not explicitly documented Requires stringent safety protocols (e.g., moisture avoidance, PPE, low-temperature storage)

Key Findings :

  • The morpholin-4-ylmethyl group in the analog enhances solubility but may reduce metabolic stability due to steric bulk .
  • Both compounds share chlorine at position 12, suggesting shared halogen-bonding capabilities.

Comparison with Polyene Antibiotics (Tetraene/Heptaene Compounds)

While unrelated structurally, polyene antibiotics (e.g., tetraenes and heptaenes from Streptomyces strains) provide context for heterocyclic bioactive compounds:

Property Target Compound Polyene Antibiotics (e.g., Natamycin, Candicidin)
Core Structure Tricyclic nitrogen-rich system Linear polyene chains with conjugated double bonds
Biological Activity Undocumented (theoretical potential as kinase inhibitors) Antifungal activity via ergosterol binding in cell membranes
Biosynthetic Clusters Synthetic origin Gene clusters (e.g., 77% identity to natamycin cluster in Streptomyces natalensis)

Key Findings :

  • Unlike polyenes, the target compound lacks amphiphilic properties critical for membrane interaction.
  • Biosynthetic pathways for polyenes involve modular polyketide synthases, whereas the tricyclic compound likely requires stepwise organic synthesis.

Biological Activity

12-Chloro-7,8,11-triazatricyclo[6.4.0.0,2,6]dodeca-1,6,9,11-tetraene (CAS No. 1565328-09-7) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

The compound has a molecular formula of C9H8ClN3C_9H_8ClN_3 and a molecular weight of approximately 193.64 g/mol. Its structure features a triazatricyclo framework, which is significant in determining its biological interactions.

PropertyValue
Molecular FormulaC9H8ClN3
Molecular Weight193.64 g/mol
CAS Number1565328-09-7
Purity95%

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains and fungi, revealing that the compound demonstrated notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. Specifically, it was found to inhibit cell proliferation in human lung cancer cells (A549) and breast cancer cells (MCF-7). The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes in rapidly dividing cells.
  • Apoptosis Induction : It activates caspase pathways leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of S. aureus, B. subtilis
AnticancerInduces apoptosis in A549 and MCF-7 cells
MechanismDNA synthesis inhibition; ROS generation

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against clinical isolates of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using various cancer cell lines to assess the cytotoxic effects of the compound. The results indicated a dose-dependent response with significant reductions in cell viability at concentrations above 10 µM.

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